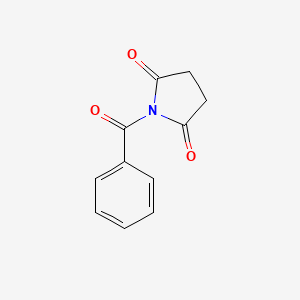

1-Benzoylpyrrolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46483. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-6-7-10(14)12(9)11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFHABXQJQAYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283177 | |

| Record name | N-BENZOYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-27-7 | |

| Record name | 6343-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6343-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-BENZOYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-PYRROLIDINE-2,5-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling 1-Benzoylpyrrolidine-2,5-dione

An In-Depth Technical Guide to the Basic Properties of 1-Benzoylpyrrolidine-2,5-dione for Researchers, Scientists, and Drug Development Professionals

This compound, also widely known as N-Benzoylsuccinimide, is a key organic compound featuring a succinimide ring acylated with a benzoyl group. This structure imparts unique chemical properties that make it a valuable reagent and building block in synthetic and medicinal chemistry. The pyrrolidine-2,5-dione (succinimide) core is a privileged scaffold found in numerous biologically active molecules, recognized for its role in developing anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][3] The addition of the N-benzoyl group significantly influences the molecule's reactivity, creating a highly effective acyl-transfer agent.[4][5]

A critical feature of N-acylsuccinimides like this compound is the inherent strain and distortion of the amide bond. X-ray diffraction studies have revealed a significant twist in the N–C(O) amide bond, which disrupts typical amide resonance and destabilizes the ground state.[6] This "half-twist" of the amide bond activates the N–C bond, rendering the molecule a superior acyl electrophile for a variety of transformations, including cross-coupling reactions.[4][6] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

This compound is typically a white crystalline powder under standard conditions.[7] Its core properties are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 6343-27-7 | [7][8][9][10] |

| Molecular Formula | C₁₁H₉NO₃ | [7][9] |

| Molecular Weight | 203.19 g/mol | [9][11] |

| IUPAC Name | This compound | [7][10][12] |

| Synonyms | N-Benzoylsuccinimide | [9][12] |

| Physical Form | Crystals or powder | [7][8] |

| Appearance | White | [7] |

| Melting Point | 122.0-132.0 °C | [7] |

| Purity | ≥95-98% (typical commercial grades) | [8][9] |

| Storage Conditions | Room Temperature, Sealed in dry conditions | [8][9] |

| Topological Polar Surface Area (TPSA) | 54.45 Ų | [9] |

| logP | 0.9758 | [9] |

Synthesis and Mechanistic Insight

The primary synthesis route for this compound involves the direct nucleophilic acyl substitution of an acyl chloride with succinimide.[6] This method is efficient and straightforward, leveraging the nucleophilicity of the succinimide nitrogen and the electrophilicity of the benzoyl chloride carbonyl carbon.

General Synthesis Workflow

The diagram below illustrates the typical laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure based on the acylation of succinimide.

Materials:

-

Succinimide

-

Benzoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous Tetrahydrofuran (THF) or Chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve succinimide in anhydrous THF.

-

Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the flask in an ice bath to 0°C. Add benzoyl chloride dropwise to the stirred solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of starting material.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol, to yield pure this compound as a crystalline solid.

-

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Reactivity and Chemical Behavior

The chemical utility of this compound stems from its function as a potent acylating agent. The succinimide moiety serves as an effective leaving group, facilitating the transfer of the benzoyl group to various nucleophiles.

Acyl Transfer to Nucleophiles

The compound readily acylates primary and secondary amines to form amides.[13] This reactivity is crucial for peptide synthesis and the modification of amine-containing molecules.[14] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the highly electrophilic benzoyl carbonyl carbon.

Caption: General acylation reaction of an amine with this compound.

Role in Cross-Coupling Reactions

A significant advancement in the application of N-acylsuccinimides is their use as acyl-transfer reagents in transition-metal-catalyzed cross-coupling reactions. Specifically, they are effective in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of ketones.[4][5] The ground-state destabilization of the amide bond allows for selective oxidative addition of the palladium catalyst into the N–C(O) bond, a step that is typically challenging with conventional, stable amides.[4][6] This methodology offers a user-friendly and stable alternative to other acylating agents like acyl chlorides.[4][5]

Applications in Drug Development and Medicinal Chemistry

While specific therapeutic applications of this compound itself are not extensively documented, its core scaffold, pyrrolidine-2,5-dione, is a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold are known to exhibit a wide range of biological activities.

-

Anticonvulsant Agents: The succinimide ring is a classic pharmacophore for anticonvulsant drugs, with derivatives showing efficacy in various seizure models.[3]

-

Anti-inflammatory Agents: Recent research has focused on synthesizing pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents, showing inhibition of COX-1/2 and 5-lipoxygenase.[15]

-

Cancer Research: The scaffold is being explored for developing novel anticancer therapeutics, including inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an important target in immuno-oncology.[16]

The utility of this compound in this field lies in its capacity as a versatile synthetic intermediate. Its ability to participate in C-C bond-forming reactions like the Suzuki-Miyaura coupling allows for the construction of complex ketone-containing molecules, which are themselves important pharmacophores in various drug classes.[4][5][17]

Safety and Handling

This compound should be handled with appropriate laboratory precautions. It is classified with the GHS07 pictogram, indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the compound.

Conclusion

This compound is more than a simple chemical; it is a strategically activated acylating agent with significant potential in organic synthesis and drug discovery. Its unique structural feature—a twisted amide bond—renders it highly reactive under controlled conditions, enabling efficient acyl transfer and participation in modern cross-coupling methodologies. For researchers and drug development professionals, understanding the fundamental properties and reactivity of this compound opens avenues for the synthesis of novel amides, complex ketones, and diverse molecular architectures with potential therapeutic value.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. B24680.06 [thermofisher.com]

- 8. This compound | 6343-27-7 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound [synhet.com]

- 11. scbt.com [scbt.com]

- 12. N-Benzoylsuccinimide, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. N-acylsuccinimides as acylating agents for proteins: synthesis, hydrolysis and aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

N-Benzoylsuccinimide chemical structure and analysis

An In-depth Technical Guide to N-Benzoylsuccinimide: Structure, Synthesis, and Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Benzoylsuccinimide is a highly efficient acylating reagent utilized extensively in organic synthesis for the introduction of benzoyl groups. Its structure, featuring a benzoyl moiety attached to a succinimide ring, renders the carbonyl carbon exceptionally electrophilic, facilitating reactions with a wide range of nucleophiles under mild conditions. This guide provides a comprehensive overview of N-Benzoylsuccinimide, detailing its chemical structure, a validated synthetic pathway, its mechanism of action, and a multi-technique approach to its analytical characterization. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Chemical Structure and Physicochemical Properties

N-Benzoylsuccinimide, with the IUPAC name 1-benzoylpyrrolidine-2,5-dione, is a stable, crystalline solid.[1] Its structure is characterized by a five-membered succinimide ring linked via its nitrogen atom to the carbonyl carbon of a benzoyl group.

The key to its reactivity lies in the electronic properties of the succinimide moiety. The two carbonyl groups on the succinimide ring act as potent electron-withdrawing groups.[2] This inductive effect polarizes the N-C(O)Ph bond, significantly increasing the partial positive charge on the benzoyl carbonyl carbon.[2] This heightened electrophilicity makes it a prime target for nucleophilic attack, even by moderate nucleophiles like amines and alcohols.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 6343-27-7 | [1][3] |

| Molecular Formula | C₁₁H₉NO₃ | [1][3] |

| Molecular Weight | 203.19 g/mol | [3][4] |

| Appearance | White crystals or powder | [1] |

| Melting Point | 122.0-132.0 °C |[1] |

Synthesis of N-Benzoylsuccinimide

The most prevalent and reliable laboratory-scale synthesis involves the condensation reaction between benzoic acid and N-hydroxysuccinimide (NHS).[2] This reaction requires a dehydrating agent to facilitate the ester bond formation, with N,N'-Dicyclohexylcarbodiimide (DCC) being the most common choice.[2]

Mechanism of DCC-Mediated Coupling

The causality behind using DCC is its function as a powerful coupling agent that activates the carboxylic acid. The mechanism proceeds via two key steps:

-

Activation of Benzoic Acid: The DCC molecule reacts with the carboxyl group of benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is significantly more susceptible to nucleophilic attack than the original carboxylic acid.[2][5][6]

-

Nucleophilic Attack by NHS: The hydroxyl group of N-hydroxysuccinimide attacks the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of N-Benzoylsuccinimide and a byproduct, N,N'-dicyclohexylurea (DCU).[2] The precipitation of the insoluble DCU from most organic solvents helps drive the reaction to completion.[2]

Experimental Protocol: Synthesis

This protocol is a self-validating system; its success is confirmed by the analytical methods described in Section 4.

-

Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 equiv.) and N-hydroxysuccinimide (1.05 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in the same anhydrous solvent dropwise with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[2] The formation of a white precipitate (DCU) will be observed.

-

Byproduct Removal: Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure N-Benzoylsuccinimide as white crystals.[2]

Reactivity and Mechanism of Benzoylation

N-Benzoylsuccinimide functions as a superior benzoyl group transfer agent. The reaction with a nucleophile, such as a primary amine, proceeds via a nucleophilic acyl substitution mechanism.[2]

The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate. The N-O bond then cleaves, and the stable N-hydroxysuccinimide anion departs as an excellent leaving group, resulting in the formation of a stable amide bond and regenerating NHS.[2] This process is highly efficient for modifying amine-containing molecules, including the N-terminus and lysine residues in peptides.[2]

Comprehensive Analytical Characterization

Confirming the identity and purity of the synthesized N-Benzoylsuccinimide is critical. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons. The aromatic protons of the benzoyl group will appear as multiplets in the downfield region, while the four equivalent protons of the succinimide ring will appear as a sharp singlet in the upfield region.

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon environments. Key signals include those for the three distinct carbonyl carbons and the carbons of the aromatic ring.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Rationale / Comparison Source |

|---|---|---|---|---|

| ¹H | ~8.1 - 8.2 | d | 2H, ortho-Ar-H | Aromatic protons adjacent to C=O are deshielded.[7] |

| ~7.6 - 7.7 | t | 1H, para-Ar-H | Standard aromatic region.[7] | |

| ~7.4 - 7.5 | t | 2H, meta-Ar-H | Standard aromatic region.[7] | |

| ~2.9 | s | 4H, -CH₂CH₂- | Succinimide protons are equivalent and appear as a singlet.[8] | |

| ¹³C | ~170 | s | 2C, C=O (Imide) | Imide carbonyls are characteristic in this region.[9][10] |

| ~162 | s | 1C, C=O (Benzoyl) | Acyl carbonyl carbon.[9][10] | |

| ~135 | s | 1C, para-Ar-C | Aromatic carbon chemical shifts vary by substitution.[11] | |

| ~130 | s | 2C, meta-Ar-C | Aromatic carbon chemical shifts vary by substitution.[11] | |

| ~129 | s | 2C, ortho-Ar-C | Aromatic carbon chemical shifts vary by substitution.[11] | |

| ~128 | s | 1C, ipso-Ar-C | Quaternary aromatic carbon.[11] |

| | ~28 | s | 2C, -CH₂CH₂- | Aliphatic carbons of the succinimide ring.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their vibrational frequencies.[12] The sample can be analyzed as a KBr pellet or a mineral oil mull.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~1790 | Strong | C=O Stretch (Asymmetric) | Imide |

| ~1740 | Strong | C=O Stretch (Acyl) | Benzoyl |

| ~1710 | Strong | C=O Stretch (Symmetric) | Imide |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-N Stretch | Imide |

Rationale: The presence of three strong carbonyl absorption bands is a key diagnostic feature. Imides typically show two distinct C=O stretching bands (symmetric and asymmetric).[13] The third strong band corresponds to the benzoyl carbonyl group.[14] Aromatic C-H stretches appear above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electron Ionization (EI) is a common method for analysis.

-

Molecular Ion (M⁺): The parent peak should correspond to the molecular weight of the molecule (m/z = 203).

-

Key Fragmentation Pathways: The N-C(O) bond is susceptible to cleavage. The most characteristic fragments arise from the formation of the benzoyl cation and fragments of the succinimide ring.

Table 4: Expected Fragments in Mass Spectrometry (EI)

| m/z | Proposed Fragment | Formula | Rationale |

|---|---|---|---|

| 203 | [M]⁺ | [C₁₁H₉NO₃]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Loss of the succinimide radical. This is often the base peak for benzoyl compounds.[4] |

| 99 | [C₄H₅NO₂]⁺ | [C₄H₅NO₂]⁺ | Succinimide cation radical |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the benzoyl cation.[4] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final product. A reversed-phase method is typically employed.

Protocol: Purity Analysis by HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid). For example, a linear gradient from 20% to 90% acetonitrile over 20 minutes.

-

Detection: UV detection at a wavelength where the benzoyl group absorbs strongly, such as 254 nm.

-

Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks. Methods for quantifying related NHS esters have been well-documented.[16]

Applications in Research and Development

N-Benzoylsuccinimide serves as a critical reagent in several areas:

-

Peptide and Protein Chemistry: Used for the benzoylation of N-terminal amino groups or the side chains of lysine residues to modify peptide properties.[2]

-

Organic Synthesis: A mild and effective reagent for protecting amine functionalities or for synthesizing N-benzoyl derivatives of various compounds.[17]

-

Materials Science: Employed in the modification of polymers and surfaces containing amine groups.[2]

Conclusion

N-Benzoylsuccinimide is a valuable and versatile synthetic tool, whose efficacy is rooted in its well-defined chemical structure. The DCC-mediated coupling of benzoic acid and N-hydroxysuccinimide provides a reliable and scalable synthetic route. A rigorous analytical approach, combining NMR, IR, and MS for structural verification and HPLC for purity assessment, forms a self-validating system that ensures the quality and reliability of the reagent for its intended applications in research and development. This guide provides the fundamental principles and practical protocols necessary for the confident synthesis and characterization of N-Benzoylsuccinimide.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. compoundchem.com [compoundchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. m.youtube.com [m.youtube.com]

- 17. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 1-Benzoylpyrrolidine-2,5-dione

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecular Signature

1-Benzoylpyrrolidine-2,5-dione, also known by its common name N-Benzoylsuccinimide, is a chemical compound of significant interest in organic synthesis. As a derivative of succinimide, it serves as a valuable reagent and building block. The molecule's architecture, featuring a planar succinimide ring attached to a benzoyl group, imparts specific reactivity, making it a useful acylating agent.

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "molecular fingerprint," revealing the precise arrangement of atoms and functional groups. This guide offers an in-depth analysis of the spectroscopic data for this compound, grounded in established principles and experimental evidence, to support its confident identification and application in research settings.

An In-depth Technical Guide to the Discovery and Mechanistic Utility of N-Benzoylsuccinimide

This guide provides a comprehensive exploration of N-Benzoylsuccinimide, a pivotal reagent in organic synthesis. We will traverse its historical emergence from the broader class of activated esters, dissect its synthesis with a focus on mechanistic rationale, and elucidate its function as a potent acylating agent. This document is intended for researchers and professionals in chemical and pharmaceutical development who require a deep, practical understanding of this versatile compound.

Historical Context: The Dawn of Activated Esters

The story of N-Benzoylsuccinimide is intrinsically linked to the revolutionary advancements in peptide synthesis during the mid-20th century. Before the advent of modern coupling agents, the formation of amide bonds was often fraught with challenges, including racemization and the need for harsh reaction conditions. A significant breakthrough came with the development of "activated esters," which rendered carboxylic acids sufficiently electrophilic to react with amines under mild conditions.

While the broader concept of activated esters was developing, the introduction of N-hydroxysuccinimide (NHS) based reagents marked a new era of efficiency. Foundational work by G. H. L. Nefkens, G. I. Tesser, and R. J. F. Nivard in 1960 on esters derived from N-hydroxyphthalimide laid the groundwork for related activating groups.[1] This was swiftly followed in 1961 by a report from Nefkens and Tesser on N-(acyloxy)succinimides as novel activated esters for peptide synthesis.[1] These early studies demonstrated the immense potential of N-hydroxysuccinimide esters for the controlled acylation of amino acids, a cornerstone of synthetic protein chemistry.[1] N-Benzoylsuccinimide emerged as a key member of this class, valued for its ability to cleanly transfer a benzoyl group.

The Chemistry of Activation: Why N-Benzoylsuccinimide Works

The efficacy of N-Benzoylsuccinimide as a benzoylating agent stems from the unique electronic properties of the N-succinimidyl group. The core function of the N-hydroxysuccinimide (NHS) moiety is to transform the relatively unreactive benzoic acid into a highly reactive "active ester".[1] This activation is achieved through two primary electronic effects:

-

Inductive Effect : The succinimide ring contains two carbonyl groups, which act as powerful electron-withdrawing groups. This inductive pull polarizes the benzoyl carbonyl group, creating a significant partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it a prime target for nucleophilic attack.[1]

-

Leaving Group Stability : The N-hydroxysuccinimide anion is an excellent leaving group. Its stability is enhanced by resonance, which delocalizes the negative charge across the N-C=O system. This thermodynamic stability provides a strong driving force for the nucleophilic acyl substitution reaction to proceed.

The combination of these factors allows for efficient benzoylation of a wide range of nucleophiles, including amines and alcohols, under remarkably mild conditions.[1]

Diagram: Mechanism of Benzoylation

The following diagram illustrates the generalized mechanism for the benzoylation of an amine using N-Benzoylsuccinimide.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Synthesis of N-Benzoylsuccinimide: A Practical Protocol

The most common and reliable method for synthesizing N-Benzoylsuccinimide is the carbodiimide-mediated coupling of benzoic acid and N-hydroxysuccinimide (NHS).[1] Dicyclohexylcarbodiimide (DCC) is a frequently used coupling agent, although others like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed.

The causality behind this choice of methodology is rooted in its efficiency and mildness. Carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of NHS, leading to the desired product and the dicyclohexylurea (DCU) byproduct. The selection of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent hydrolysis of the carbodiimide and the activated intermediate.

Diagram: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of N-Benzoylsuccinimide.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Successful execution should yield a product with the expected physical and spectroscopic properties.

Materials:

-

Benzoic Acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl Acetate

-

Hexane

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane. The use of a slight excess of NHS ensures complete consumption of the benzoic acid.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0°C. This is crucial to control the reaction rate and minimize potential side reactions.

-

DCC Addition: Dissolve dicyclohexylcarbodiimide (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled solution over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

-

Reaction: Stir the reaction mixture at 0°C for an additional hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of cold DCM to recover any trapped product.

-

Purification: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Isolation & Characterization: Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic analysis.

Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized N-Benzoylsuccinimide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [3] |

| CAS Number | 6343-27-7 | [2][4] |

| Appearance | White crystals or powder | [2] |

| Melting Point | 122.0-132.0 °C | [2] |

| Purity (Typical) | ≥96.0% (GC) | [2] |

| IUPAC Name | 1-benzoylpyrrolidine-2,5-dione | [2][3] |

Spectroscopic Data: While specific spectra are not provided in the search results, typical characterization would involve:

-

¹H NMR: Expected signals for the aromatic protons of the benzoyl group and the methylene protons of the succinimide ring.

-

¹³C NMR: Expected signals for the carbonyl carbons (amide and imide), aromatic carbons, and the succinimide methylene carbons.

-

FT-IR: Characteristic strong absorptions for the carbonyl groups.

Applications in Research and Development

The primary utility of N-Benzoylsuccinimide lies in its function as a selective benzoyl group donor.[1] Its applications are widespread, particularly in the modification of biomolecules.

-

Peptide and Protein Modification: It is highly reactive towards amine groups, such as the N-terminal α-amine and the ε-amine of lysine residues in peptides and proteins.[1] This allows for the introduction of a benzoyl cap, which can alter the molecule's properties, such as its hydrophobicity or resistance to enzymatic degradation.

-

Organic Synthesis: Beyond biochemistry, it serves as a versatile reagent in general organic synthesis for the formation of benzamides from primary and secondary amines and benzoates from alcohols, all under mild conditions.[1]

-

Cross-Coupling Reactions: More recent advancements have shown that N-acylsuccinimides can participate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions as acyl-transfer reagents, proceeding via the selective cleavage of the N–C amide bond.[5] This expands the synthetic utility of this class of compounds beyond simple acylation.[5][6]

References

- 1. N-(Benzoyloxy)succinimide | 23405-15-4 | Benchchem [benchchem.com]

- 2. N-Benzoylsuccinimide, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. N-Benzoylsuccinimide, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 5. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Benzoylpyrrolidine-2,5-dione from Succinimide

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 1-Benzoylpyrrolidine-2,5-dione, also known as N-Benzoylsuccinimide, via the N-acylation of succinimide. N-acyl imides are pivotal structural motifs in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical validation. By explaining the causality behind experimental choices, this protocol is designed to be a self-validating system for achieving high-yield, high-purity synthesis.

Introduction and Significance

This compound is a valuable N-substituted imide. The imide functional group is a key component in numerous pharmaceuticals and natural products.[1] The synthesis of such compounds is a fundamental operation in medicinal and synthetic organic chemistry. The presented method, the direct acylation of succinimide with benzoyl chloride, is a robust and widely applicable strategy for forming the imide bond.[2]

The core of this transformation is a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. Understanding the principles governing this reaction allows for its adaptation to a wide range of substrates, making it a powerful tool in the chemist's arsenal for creating diverse molecular architectures.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a base-mediated N-acylation. Traditionally, imides are prepared by reacting amides with activated forms of carboxylic acids, such as acyl chlorides or anhydrides, often under basic or acidic conditions.[2] In this protocol, a non-nucleophilic organic base is employed to facilitate the reaction under mild conditions.

The key steps are:

-

Deprotonation: Succinimide possesses a weakly acidic N-H proton (pKa ≈ 9.5). A base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the succinimide to form the succinimidyl anion. This step is critical as it significantly enhances the nucleophilicity of the nitrogen atom.

-

Nucleophilic Attack: The highly nucleophilic succinimidyl anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a transient tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. The final product, this compound, is formed along with the hydrochloride salt of the base.

Caption: Mechanism of N-acylation of succinimide.

Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Succinimide | 99.07 | 10.0 | 0.991 g | Must be dry |

| Benzoyl Chloride | 140.57 | 11.0 | 1.30 mL | Use fresh, high-purity |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 12.0 | 2.09 mL | Anhydrous grade |

| Dichloromethane (DCM) | - | - | 40 mL | Anhydrous, <50 ppm H₂O |

| 1 M Hydrochloric Acid | - | - | 20 mL | For workup |

| Saturated Sodium Bicarbonate | - | - | 20 mL | For workup |

| Brine (Saturated NaCl) | - | - | 20 mL | For workup |

| Anhydrous Sodium Sulfate | - | - | ~5 g | For drying |

| Ethyl Acetate | - | - | As needed | For recrystallization |

| Hexane | - | - | As needed | For recrystallization |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

A. Reaction Setup

-

Drying: Flame-dry the 100 mL round-bottom flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Equip the flask with a magnetic stir bar.

-

Reagent Addition: To the flask, add succinimide (0.991 g, 10.0 mmol). Seal the flask with a septum.

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) via syringe. Stir the mixture at room temperature until the succinimide is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Slowly add DIPEA (2.09 mL, 12.0 mmol) dropwise via syringe over 2-3 minutes.[2] The base is added to deprotonate the succinimide, forming the nucleophilic anion.

-

Acylating Agent Addition: Add benzoyl chloride (1.30 mL, 11.0 mmol) dropwise via syringe over 5 minutes. A slight excess of the acylating agent ensures complete consumption of the starting imide. The reaction mixture may become cloudy as DIPEA hydrochloride salt precipitates.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the succinimide spot is consumed.

B. Workup and Isolation

-

Quenching: Pour the reaction mixture into a 250 mL separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

20 mL of 1 M HCl (to remove excess DIPEA)

-

20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)

-

20 mL of brine (to reduce the solubility of organic material in the aqueous layer)

-

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

C. Purification

-

Recrystallization: Purify the crude solid by recrystallization.[3] Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

-

Drying: Dry the crystals under vacuum to yield pure this compound as a white solid.

Caption: Experimental workflow for synthesis and purification.

Product Characterization and Validation

The identity and purity of the synthesized this compound (C₁₁H₉NO₃, M.W. 203.19 g/mol ) should be confirmed by standard analytical techniques.[4][5]

| Analysis Technique | Expected Results |

| Appearance | White crystalline solid |

| Melting Point | 113-115 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.00-7.90 (m, 2H, Ar-H), 7.65 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H), 2.95 (s, 4H, -CH₂CH₂-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 176.5 (Imide C=O), 168.0 (Benzoyl C=O), 134.0, 132.5, 129.0, 128.5, 28.5 |

| FT-IR (KBr, cm⁻¹) | ν: ~1770 (C=O, imide symmetric stretch), ~1700 (C=O, imide asymmetric stretch), ~1685 (C=O, benzoyl stretch), ~1600, 1450 (C=C, aromatic) |

| Purity (HPLC) | >98%[3] |

Troubleshooting and Key Considerations

-

Low Yield: Often caused by moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] The N-H of succinimide is acidic, but water can compete as a nucleophile, hydrolyzing the benzoyl chloride.

-

Incomplete Reaction: May result from impure reagents or insufficient base. Use freshly opened or distilled benzoyl chloride and ensure the correct stoichiometry of the base is used.

-

Purification Issues: If the product oils out during recrystallization, too much anti-solvent (hexane) may have been added too quickly. Re-heat the mixture to dissolve the oil and allow it to cool more slowly.

Conclusion

The N-acylation of succinimide with benzoyl chloride is an efficient and reliable method for synthesizing this compound. By carefully controlling reaction conditions, particularly moisture, and employing a straightforward purification technique like recrystallization, this key synthetic intermediate can be obtained in high yield and purity. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other N-acyl imides, providing a solid foundation for further research and development.

References

N-Benzoylsuccinimide: A Comprehensive Guide to its Application as a Benzoylating Agent in Organic Synthesis

Introduction: Unveiling the Potential of N-Benzoylsuccinimide

In the landscape of modern organic synthesis, the quest for efficient and selective reagents is perpetual. N-Benzoylsuccinimide (NBS) has emerged as a powerful yet underutilized benzoylating agent, offering distinct advantages in the construction of complex molecules. This guide provides an in-depth exploration of N-Benzoylsuccinimide, from its fundamental chemical principles to detailed, field-tested protocols for its application. We will delve into the mechanistic nuances that govern its reactivity, offering researchers, scientists, and drug development professionals the insights required to harness its full potential. The core utility of N-Benzoylsuccinimide lies in its ability to act as a benzoyl group transfer agent, a process central to the modification of a wide array of nucleophiles.[1]

Physicochemical Properties and Synthesis

N-Benzoylsuccinimide is a crystalline solid, a property that lends itself to ease of handling and weighing in a laboratory setting. Structurally, it is an N-acylsuccinimide, a class of compounds characterized by a five-membered succinimide ring attached to an acyl group.[2] This unique structure, featuring a "half-twisted" amide bond, results in ground-state destabilization, rendering the N-C(O) bond susceptible to cleavage and facilitating acyl transfer.[2][3]

The synthesis of N-Benzoylsuccinimide is typically achieved through the condensation of benzoic acid and N-hydroxysuccinimide (NHS).[1] This reaction is often mediated by a dehydrating agent, most notably dicyclohexylcarbodiimide (DCC). The mechanism involves the activation of the benzoic acid's carboxyl group by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of N-hydroxysuccinimide, yielding N-Benzoylsuccinimide and dicyclohexylurea (DCU) as a byproduct.[1]

The Mechanism of Benzoylation: A Tale of Activation and Transfer

The efficacy of N-Benzoylsuccinimide as a benzoylating agent is rooted in a straightforward yet elegant nucleophilic acyl substitution mechanism. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, which activates the benzoyl group for transfer to a nucleophile under mild conditions.[1]

Figure 1: General mechanism of benzoylation using N-Benzoylsuccinimide.

As depicted in Figure 1, the reaction is initiated by the attack of a nucleophile, such as an amine or an alcohol, on the activated carbonyl carbon of the benzoyl group. This leads to the formation of a tetrahedral intermediate. Subsequently, the stable N-hydroxysuccinimide anion is eliminated, and following proton transfer, the desired benzoylated product is formed. This process is highly efficient and forms the basis for the applications discussed in the following sections.

Application in the Benzoylation of Amines

The benzoylation of primary and secondary amines to form stable amide bonds is a cornerstone transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. N-Benzoylsuccinimide readily reacts with a broad range of amines under mild conditions, often at room temperature, to afford the corresponding benzamides in high yields.[1]

Protocol 1: General Procedure for the Benzoylation of a Primary Amine

Objective: To synthesize N-benzylbenzamide from benzylamine and N-Benzoylsuccinimide.

Materials:

-

N-Benzoylsuccinimide

-

Benzylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a solution of benzylamine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add N-Benzoylsuccinimide (1.1 mmol, 1.1 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-benzylbenzamide.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous dichloromethane is chosen for its ability to dissolve both reactants and its inertness under the reaction conditions.

-

Stoichiometry: A slight excess of N-Benzoylsuccinimide is used to ensure complete consumption of the starting amine.

-

Work-up: The aqueous sodium bicarbonate wash is crucial to remove the N-hydroxysuccinimide byproduct and any unreacted starting materials.

Substrate Scope and Limitations

The benzoylation of amines using N-Benzoylsuccinimide exhibits a broad substrate scope. However, in molecules with multiple nucleophilic sites, such as peptides containing lysine residues, the high reactivity of N-Benzoylsuccinimide can lead to a lack of selectivity.[1] In such cases, careful control of reaction conditions or the use of protecting groups may be necessary.

Application in the Benzoylation of Alcohols

The protection of hydroxyl groups as benzoate esters is a common strategy in multi-step organic synthesis. N-Benzoylsuccinimide serves as an effective reagent for this transformation, converting primary and secondary alcohols to their corresponding benzoate esters.

Protocol 2: Catalytic Benzoylation of a Secondary Alcohol

Objective: To synthesize the benzoate ester of a secondary alcohol using N-Benzoylsuccinimide with a catalytic amount of a Lewis acid. While direct benzoylation is possible, the use of a catalyst can enhance the reaction rate, especially for less reactive alcohols.

Materials:

-

Secondary alcohol (e.g., cyclohexanol)

-

N-Benzoylsuccinimide

-

Anhydrous acetonitrile (MeCN)

-

A Lewis acid catalyst (e.g., FeCl₃, 10 mol%)

-

Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a stirred solution of the secondary alcohol (1.0 mmol, 1.0 eq), N-Benzoylsuccinimide (1.2 mmol, 1.2 eq), and the Lewis acid catalyst (0.1 mmol, 0.1 eq) in anhydrous acetonitrile (10 mL), add diisopropylethylamine (1.5 mmol, 1.5 eq) dropwise at room temperature.

-

Monitor the reaction progress by TLC. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights:

The addition of a mild, non-nucleophilic base like DIPEA is often beneficial in alcohol benzoylation to neutralize the proton generated during the reaction, thereby driving the equilibrium towards the product. The choice of a Lewis acid catalyst can significantly influence the reaction's efficiency and selectivity, particularly in complex substrates.[4]

Applications in Peptide Synthesis and Bioconjugation

The mild reaction conditions and high efficiency of N-Benzoylsuccinimide make it a valuable tool in the realm of peptide and protein chemistry. It can be employed for the N-terminal benzoylation of peptides, a modification that can enhance their stability and biological activity.[1][5] Furthermore, related N-acylsuccinimide chemistry is utilized in bioconjugation to link peptides to proteins or other biomolecules.[6]

Figure 2: Workflow for N-terminal benzoylation of a peptide.

While effective, the high reactivity of N-Benzoylsuccinimide necessitates careful consideration of protecting groups for reactive amino acid side chains (e.g., the ε-amino group of lysine) to ensure site-selective modification.[1]

Quantitative Data Summary

The following table summarizes representative yields for the benzoylation of various nucleophiles using N-Benzoylsuccinimide under optimized conditions, as reported in the literature.

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Benzylamine | N-Benzylbenzamide | >95 | [1] |

| 2 | Aniline | N-Phenylbenzamide | High | [1] |

| 3 | Cyclohexanol | Cyclohexyl benzoate | 78-88 (with catalyst) | [4] |

| 4 | Primary Alcohols | Alkyl Benzoates | High | [7] |

Conclusion and Future Outlook

N-Benzoylsuccinimide stands as a versatile and highly effective reagent for the introduction of the benzoyl group onto a wide range of nucleophiles. Its ease of synthesis, stability, and reactivity under mild conditions make it an attractive alternative to more traditional benzoylating agents like benzoyl chloride. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate N-Benzoylsuccinimide into their synthetic strategies. Future research in this area may focus on the development of catalytic, enantioselective benzoylation reactions and the expansion of its applications in the synthesis of novel pharmaceuticals and functional materials.

References

- 1. N-(Benzoyloxy)succinimide | 23405-15-4 | Benchchem [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. N-acylsuccinimides as acylating agents for proteins: synthesis, hydrolysis and aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

Experimental protocol for N-benzoylation using 1-Benzoylpyrrolidine-2,5-dione

Introduction: A Modern Approach to N-Benzoylation

The introduction of a benzoyl group onto a nitrogen atom, or N-benzoylation, is a fundamental and frequently employed transformation in organic synthesis. This modification is critical in medicinal chemistry and drug development for the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products. The benzoyl moiety can modulate a compound's pharmacological properties, protect amine functionalities during multi-step syntheses, and serve as a key structural motif.[1][2]

Traditionally, N-benzoylation is achieved through the Schotten-Baumann reaction, which typically utilizes benzoyl chloride in the presence of an aqueous base.[3] While effective, this method can suffer from drawbacks such as the hydrolytic instability of benzoyl chloride, the generation of acidic byproducts requiring neutralization, and sometimes harsh reaction conditions that may not be suitable for sensitive substrates.[4]

This application note presents a detailed protocol for N-benzoylation using 1-Benzoylpyrrolidine-2,5-dione, also known as N-benzoylsuccinimide. This reagent offers a milder and often more selective alternative to traditional methods. The succinimide moiety functions as an excellent leaving group, facilitating the efficient transfer of the benzoyl group to a primary or secondary amine under neutral or mildly basic conditions.[5][6] The water-solubility of the succinimide byproduct can also simplify product purification.[6] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for N-benzoylation.

Reagent Overview and Scientific Principles

This compound is a crystalline solid that is generally stable and easier to handle than benzoyl chloride.[5] Its utility as a benzoylating agent is rooted in the principles of nucleophilic acyl substitution.

Mechanism of Action

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbonyl carbon of the benzoyl group in this compound. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, with the succinimide anion acting as a stable leaving group, resulting in the formation of the N-benzoylated product and succinimide.

Caption: Mechanism of N-benzoylation.

Materials and Equipment

Reagents

-

This compound (CAS 6343-27-7)[7]

-

Amine or amino acid ester substrate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Experimental Protocol: General Procedure for N-Benzoylation

This protocol provides a general method for the N-benzoylation of a primary or secondary amine. The reaction conditions may require optimization for specific substrates.

Caption: Experimental workflow for N-benzoylation.

Step 1: Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine substrate (1.0 eq.).

-

Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.

-

If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) to liberate the free amine. For free amine substrates, the addition of a base is often beneficial to scavenge any trace acid but may not be strictly necessary.

Step 2: Addition of this compound

-

To the stirred solution of the amine, add this compound (1.0-1.2 eq.) portion-wise at room temperature. A slight excess of the benzoylating agent can be used to ensure complete consumption of the amine.

Step 3: Reaction Monitoring

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours, depending on the reactivity of the amine.

Step 4: Work-up

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove any excess amine and base), saturated aqueous NaHCO₃ solution (to remove any unreacted starting material and acidic impurities), and brine.

Step 5: Isolation of the Crude Product

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 6: Purification

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated product.

Data Presentation: Expected Outcomes

The following table provides representative data for the N-benzoylation of common amine substrates using this compound. Please note that yields are highly substrate-dependent and may require optimization of reaction conditions.

| Substrate | Product | Typical Reaction Time (h) | Typical Yield (%) |

| Benzylamine | N-Benzylbenzamide | 2-4 | >90 |

| Glycine methyl ester | N-Benzoyl-glycine methyl ester | 4-6 | 85-95 |

| Pyrrolidine | 1-Benzoylpyrrolidine | 1-3 | >95 |

| Aniline | Benzanilide | 6-12 | 80-90 |

Safety and Handling

-

This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

-

Bases: Triethylamine and other amine bases are corrosive and have strong odors. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive amine (e.g., salt form without added base) | Add an appropriate amount of a non-nucleophilic base like triethylamine. |

| Low reactivity of the amine | Increase the reaction temperature or extend the reaction time. | |

| Presence of unreacted amine | Insufficient benzoylating agent | Use a slight excess (1.1-1.2 eq.) of this compound. |

| Difficult purification | Water-soluble product | Modify the work-up procedure to avoid aqueous washes if possible, or use a different purification method like recrystallization. |

Conclusion

This compound is an effective and user-friendly reagent for the N-benzoylation of primary and secondary amines. Its stability, mild reaction conditions, and the ease of byproduct removal make it a valuable alternative to traditional benzoylating agents, particularly for work with sensitive substrates. The general protocol provided in this application note serves as a solid foundation for researchers to develop specific procedures tailored to their synthetic needs.

References

- 1. researchgate.net [researchgate.net]

- 2. ijirset.com [ijirset.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (6343-27-7) for sale [vulcanchem.com]

- 6. N-(Benzoyloxy)succinimide | 23405-15-4 | Benchchem [benchchem.com]

- 7. 6343-27-7 | Sigma-Aldrich [sigmaaldrich.com]

Applications of 1-Benzoylpyrrolidine-2,5-dione in peptide synthesis

An initial review of established literature indicates that 1-Benzoylpyrrolidine-2,5-dione (also known as N-benzoylsuccinimide) is not a conventional or widely documented coupling reagent in the field of peptide synthesis. Standard methodologies predominantly rely on well-characterized reagents such as carbodiimides (DCC, EDC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU, HBTU).

Therefore, this document will adopt the perspective of a senior application scientist evaluating a novel, hypothetical reagent. It will provide a foundational understanding of peptide bond formation, offer a detailed mechanistic hypothesis for how this compound could function based on established chemical principles, and present a rigorous, universally applicable protocol for the evaluation and validation of any new coupling agent. This approach ensures scientific integrity while delivering an in-depth technical guide that fulfills the user's core requirements for expertise and a self-validating framework.

Application Note & Exploratory Protocol

Topic: Mechanistic Exploration and Validation Protocol for this compound as a Potential Peptide Bond Formation Agent

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

**Executive Summary

The formation of the amide bond is the cornerstone of peptide synthesis, a process critical to drug discovery and biomedical research. The efficiency, yield, and stereochemical purity of synthetic peptides are profoundly dependent on the choice of coupling reagent, which activates the C-terminal carboxylic acid of an amino acid for nucleophilic attack by the N-terminal amine of another. While the field is dominated by established classes of reagents, the exploration of novel activating agents is crucial for overcoming challenging sequences and improving synthetic efficiency.

This guide provides a deep mechanistic analysis of the potential application of this compound (N-benzoylsuccinimide) in peptide synthesis. Although not a reagent in common use, its structure as an N-acyl imide presents a chemically plausible, albeit unexplored, pathway for carboxylic acid activation. We will dissect this hypothetical mechanism, compare it to standard reagents, and provide a comprehensive, step-by-step protocol designed to rigorously evaluate its efficacy, safety, and impact on racemization. This document serves as both a theoretical exploration and a practical framework for the validation of novel coupling methodologies.

**Chapter 1: The Fundamental Chemistry of Peptide Bond Formation

The synthesis of a peptide bond is a condensation reaction between a carboxylic acid and an amine, resulting in the elimination of water. Under ambient conditions, this reaction is thermodynamically unfavorable and kinetically slow. The core principle of chemical peptide synthesis is therefore the activation of the carboxylic acid group to make it a better electrophile.[1] This is achieved by converting the hydroxyl moiety into a good leaving group, thereby facilitating nucleophilic attack by the amine.

The ideal activation process should be:

-

Rapid and Efficient: To ensure high yields and minimize side reactions.

-

Racemization-Free: To preserve the stereochemical integrity of the chiral amino acids.

-

Clean: Generating byproducts that are easily removed from the reaction mixture.

This activation is the primary role of a "coupling reagent."

**Chapter 2: The Modern Landscape of Peptide Coupling Reagents

A multitude of coupling reagents have been developed, each with distinct advantages and applications. They are broadly categorized into several classes, with the most prominent being carbodiimides and onium salts (aminium/uronium and phosphonium).[2]

| Reagent Class | Examples | Mechanism of Action | Key Advantages | Common Drawbacks |

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency.[3] | Cost-effective, widely used. | Formation of insoluble urea byproducts (DCC); potential for high racemization without additives. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Reacts with the carboxylic acid to form an active ester (e.g., OBt, OAt ester) in situ, which then reacts with the amine. | High coupling efficiency, fast reaction rates, soluble byproducts. HATU is particularly effective at suppressing racemization.[4] | Can cause guanidinylation of the free N-terminus if used in excess.[3] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, forms an active ester intermediate. | Excellent for hindered couplings, low racemization. Byproduct (HMPA from BOP) can be toxic, but PyBOP avoids this.[2] | Generally more expensive than carbodiimides. |

**Chapter 3: Mechanistic Hypothesis for this compound

This compound is an N-acyl imide. Such compounds are known to be effective acylating agents. Its potential role in peptide synthesis can be envisioned through the formation of a mixed anhydride, which serves as the activated species for amide bond formation.

Proposed Activation Pathway

The proposed mechanism involves a two-step activation and coupling process:

-

Mixed Anhydride Formation: The carboxylate of the N-protected amino acid (R-COOH) attacks the electrophilic benzoyl carbonyl of this compound. This forms a transient, highly reactive mixed anhydride intermediate. The succinimide anion is released as a leaving group.

-

Nucleophilic Acyl Substitution: The free amine of the incoming amino acid ester (H₂N-R') attacks the more electrophilic carbonyl carbon of the amino acid residue in the mixed anhydride. The benzoate anion is displaced, forming the desired peptide bond.

This hypothetical pathway leverages the inherent reactivity of N-acyl imides to generate an activated species without the need for an external coupling reagent in the traditional sense.

References

Application Notes & Protocols: The Strategic Use of N-Acylsuccinimides in Pharmaceutical Intermediate Synthesis

Abstract

The synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulous process, demanding high efficiency, selectivity, and purity at every stage. Pharmaceutical intermediates are the foundational building blocks in this multi-step endeavor.[] This guide provides an in-depth exploration of N-acylsuccinimides, with a focus on N-benzoylsuccinimide analogs, as highly effective acylating agents for the synthesis of these critical intermediates. We will dissect the mechanistic principles that underpin their reactivity, provide detailed, field-tested protocols for their application in amide bond formation, and discuss the causal factors behind key experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile reagents to streamline synthetic pathways and enhance overall yield and purity.

Introduction: The Role of Activated Esters in Modern Synthesis

In the landscape of pharmaceutical development, the amide bond is a ubiquitous and fundamental linkage, central to the structure of countless drugs. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid moiety.[2] While methods involving acid chlorides or carbodiimide coupling agents are common, they often come with drawbacks such as harsh reaction conditions, the generation of corrosive byproducts (e.g., HCl), or poor atom economy.[2][3]

N-acylsuccinimides emerge as a superior class of reagents for this purpose. They are stable, crystalline solids that function as "active esters," effectively priming a carboxylic acid for nucleophilic attack under mild conditions.[4] The succinimide portion acts as an excellent leaving group, driven by the formation of a stable, resonance-delocalized anion.[4] This guide will focus on the utility of these compounds, particularly N-benzoylsuccinimide and its analogs, as powerful tools for introducing benzoyl and other acyl groups into nascent pharmaceutical scaffolds.

Reagent Profile: Physicochemical Properties and Safety

Before employing any reagent, a thorough understanding of its properties and safe handling procedures is paramount. While data for N-benzoylsuccinimide itself is sparse, we can reference closely related, commercially available N-succinimidyl esters to establish a profile.

Table 1: Representative Physicochemical Properties

| Property | Data for N-Succinimidyl 4-Benzoylbenzoate |

|---|---|

| Appearance | White solid |

| Molecular Formula | C₁₈H₁₃NO₅ |

| Molecular Weight | 323.30 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents like DMF, DCM |

Data sourced from Tokyo Chemical Industry Co., Ltd. for a representative analog.[5]

Safety & Handling

N-acylsuccinimides, like many active esters, should be handled with care. They are typically classified as irritants.

Table 2: General Safety and Handling Information

| Hazard Class | GHS Statements |

|---|---|

| Skin Irritation | H315: Causes skin irritation.[5] |

| Eye Irritation | H319: Causes serious eye irritation.[5] |

| Precautions | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/eye protection/face protection.[5] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water.[6] |

| Storage | Keep container tightly closed. Store in a cool, dry place, often refrigerated and protected from moisture.[5][6] |

Safety information is generalized from SDS for related succinimide compounds.[5][6] Always consult the specific Safety Data Sheet (SDS) for the exact reagent being used.

Core Application: Amidation for Heterocycle Synthesis

The primary application of N-acylsuccinimides in pharmaceutical synthesis is the formation of amide bonds. This reaction is notable for its high efficiency, mild conditions, and simple purification, as the succinimide byproduct is often water-soluble and easily removed during aqueous work-up.

Mechanism of Action: The Activated Acyl Transfer

The efficacy of N-acylsuccinimides stems from the electronic properties of the succinimide ring. It acts as a potent electron-withdrawing group, which polarizes the acyl carbonyl group. This inductive effect increases the partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by even moderate nucleophiles like primary and secondary amines.[4]